2,6-Difluoro-3-methoxyphenylboronic acid
Overview
Description
2,6-Difluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . It is a white to almost white powder or crystalline solid . This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Scientific Research Applications
1. Crystal Engineering and Monomeric Structures
2,6-Difluoro-3-methoxyphenylboronic acid has been investigated for its potential in crystal engineering, particularly in achieving monomeric structures. A study by (Cyrański et al., 2012) explored the structures of various ortho-alkoxyphenylboronic acids, including 2,6-dimethoxyphenylboronic acid. They aimed to design a novel boronic acid with a monomeric structure, a previously unavailable building block for crystal engineering. Their findings revealed that while monosubstituted systems typically form dimers, disubstituted species like 2,6-dimethoxyphenylboronic acid exhibit a wider variety of interactions and can achieve monomeric structures.
2. Supramolecular Assemblies
The compound's role in the formation of supramolecular assemblies has been explored. Research by (Pedireddi & Seethalekshmi, 2004) demonstrated how phenylboronic and 4-methoxyphenylboronic acids form supramolecular assemblies due to the formation of O–H⋯N hydrogen bonds, a key interaction in the assembly process.
3. Fluorescence Quenching Studies
Studies on fluorescence quenching have included derivatives of this compound. (Geethanjali, Nagaraja, & Melavanki, 2015) investigated the fluorescence quenching of compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. Their research contributes to understanding the quenching mechanisms in these systems, which is crucial for applications in fluorescence-based sensors and imaging technologies.
4. Advanced Organic Synthesis
The compound is also important in advanced organic synthesis. (Cheng et al., 2006) described the synthesis of C2-symmetric 9,9′-spirobifluorenes using 2-methoxyphenylboronic acid, showcasing its utility in creating complex organic structures.
5. Investigation of Molecular Structures and Properties
The study of molecular structures and properties of compounds involving 2-methoxyphenylboronic acid has been a subject of interest. (Oda et al., 2012) conducted a study on the synthesis of 2-(2-methoxyphenyl)-1-azaazulene, providing insights into intramolecular hydrogen bonding and absorption/emission behaviors, which are key in fields like material science and photophysics.
6. Enhancing Phosphor Activity
Research has been conducted on enhancing the phosphor activity in compounds related to this compound. (Huang et al., 2018) explored how introducing an sp3 oxygen-bridged methoxylphenyl group to difluoroboron dibenzoylmethane significantly increased its triplet quantum yield. This advancement is vital for applications in organic light-emitting diodes (OLEDs) and other photonic devices.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-methoxyphenylboronic acid can be synthesized through several methods. One common route involves the borylation of 2,6-difluoro-3-methoxyphenyl halides using boronic acid derivatives . The reaction typically requires a palladium catalyst and
Properties
IUPAC Name |
(2,6-difluoro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRQWTCBDHWVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382449 | |
Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870779-02-5 | |
Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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